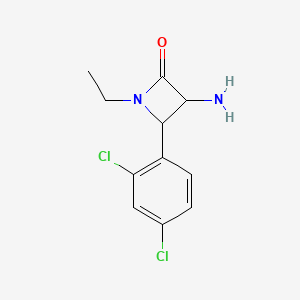
3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological and pharmacological activities. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an ethyl group attached to the azetidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amino or dichlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Reduced phenyl derivatives.
Substitution Products: Various substituted azetidinones depending on the reagents used.
科学研究应用
3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
3-Amino-4-(2,4-dichlorophenyl)pyrazole: Similar in structure but with a pyrazole ring instead of an azetidinone ring.
4-Amino-3-(2,4-dichlorophenyl)butanoic acid: Similar in structure but with a butanoic acid group instead of an azetidinone ring.
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H12Cl2N2O |
|---|---|
分子量 |
259.13 g/mol |
IUPAC 名称 |
3-amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O/c1-2-15-10(9(14)11(15)16)7-4-3-6(12)5-8(7)13/h3-5,9-10H,2,14H2,1H3 |
InChI 键 |
WTJUGUHOEKJQEP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(C(C1=O)N)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


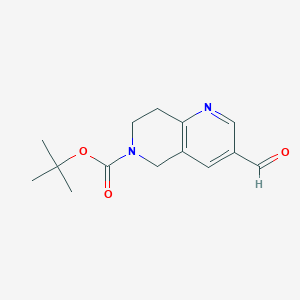
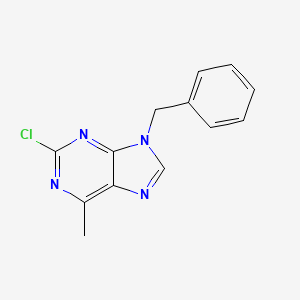
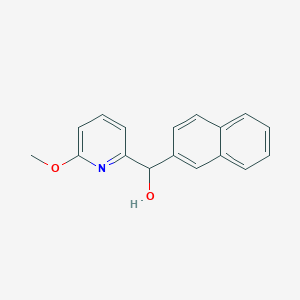



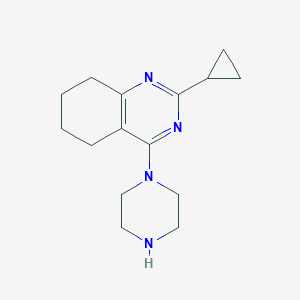

![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


